(4-Ethoxypiperidin-4-yl)methanol

Description

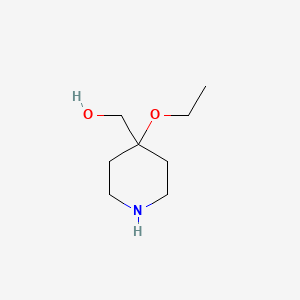

(4-Ethoxypiperidin-4-yl)methanol is a piperidine derivative featuring a hydroxylmethyl (-CH2OH) and ethoxy (-OCH2CH3) group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules. Its structural flexibility allows for modifications that influence solubility, reactivity, and target interactions.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(4-ethoxypiperidin-4-yl)methanol |

InChI |

InChI=1S/C8H17NO2/c1-2-11-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 |

InChI Key |

BLEKDIHQHNKTGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCNCC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxypiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with ethyl alcohol under controlled conditions. One common method includes the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and cyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxypiperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of various reduced piperidine derivatives.

Substitution: Formation of substituted piperidine compounds with different functional groups.

Scientific Research Applications

(4-Ethoxypiperidin-4-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Ethoxypiperidin-4-yl)methanol is primarily related to its ability to interact with biological targets through its functional groups. The hydroxymethyl and ethoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Ring

Ethoxy vs. Methoxy Substituents

- (4-Methoxypiperidin-4-yl)methanol (CAS 1082040-31-0, ) replaces the ethoxy group with a methoxy (-OCH3). This may lower lipophilicity compared to the ethoxy analogue, affecting membrane permeability in biological systems.

- Ethoxy vs. Methyl: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8, ) features a methyl group instead of ethoxy. The absence of an oxygen atom eliminates hydrogen-bond acceptor capability, increasing hydrophobicity (logP ~1.2 estimated). This substitution significantly alters solubility; for example, the methyl derivative may exhibit lower aqueous solubility than ethoxy or methoxy analogues.

Ethenyl and Aromatic Substituents

- (4-Ethenylpiperidin-4-yl)methanol (CID 146049241, ) incorporates a vinyl group, introducing a reactive π-bond. This structure may undergo polymerization or Michael addition reactions, limiting stability under acidic/basic conditions.

- Fluorophenyl Derivatives: Compounds like (3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl-methanol () replace the ethoxy group with an aromatic fluorophenyl moiety. The fluorine atom enhances electronegativity and metabolic stability, while the aromatic ring improves binding to hydrophobic enzyme pockets. Such substitutions are common in CNS-targeting pharmaceuticals .

Heterocycle Variations

Piperidine vs. Pyridine/Pyrimidine Scaffolds

- Pyrimidin-4-yl-methanol (CAS 33581-98-5, ) replaces the piperidine ring with a pyrimidine ring. The aromatic pyrimidine system confers rigidity and strong UV absorption (λmax 245, 276 nm), useful in analytical detection. However, the loss of piperidine’s basic nitrogen reduces pH-dependent solubility changes.

- Pyridine Derivatives: (4-Methoxypyridin-2-yl)-methanol () and (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol () demonstrate how pyridine’s aromaticity and electron-withdrawing substituents (e.g., Cl) alter reactivity. These compounds may exhibit stronger intermolecular interactions (e.g., dipole-dipole) compared to saturated piperidine analogues .

Stereochemical Considerations

The (3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl-methanol () highlights the importance of stereochemistry. The defined (3S,4R) configuration likely optimizes binding to chiral biological targets (e.g., GPCRs), whereas racemic mixtures of (4-Ethoxypiperidin-4-yl)methanol may require enantiomeric resolution for therapeutic use .

Data Tables

Table 1: Physical-Chemical Properties of Selected Compounds

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.